Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl-
Description
Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- (hereafter referred to as the "target compound") is a Schiff base derivative of 4-methylbenzenesulfonamide. Its structure features a 3-cyanophenyl group attached via a methylene bridge to the sulfonamide nitrogen. The molecular formula is inferred as C₁₅H₁₁N₂O₂S, with a molecular weight of ~295.33 g/mol.
Properties
CAS No. |
496800-11-4 |
|---|---|
Molecular Formula |
C15H12N2O2S |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
N-[(3-cyanophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H12N2O2S/c1-12-5-7-15(8-6-12)20(18,19)17-11-14-4-2-3-13(9-14)10-16/h2-9,11H,1H3 |
InChI Key |
LRHNTONFGOMKTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- typically involves the reaction of 4-methylbenzenesulfonamide with 3-cyanobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst are typical.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer and antimicrobial agent.
Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-[(3-cyanophenyl)methylene]-4-methyl- involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in tumor cells, which rely on anaerobic glycolysis. By inhibiting CA IX, the compound disrupts the pH regulation, leading to apoptosis (programmed cell death) in cancer cells . The molecular targets include the active site of CA IX, where the compound binds and inhibits its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The target compound’s 3-cyanophenyl group distinguishes it from analogs with other substituents. Key comparisons include:
N-{(E)-[4-(Trifluoromethyl)phenyl]methylene}benzenesulfonamide ()
- Molecular Formula: C₁₄H₁₀F₃NO₂S
- Molecular Weight : 313.295 g/mol
- Substituent : 4-Trifluoromethylphenyl (-CF₃)
- Key Properties :
- Boiling Point: 404.2°C
- Density: 1.3 g/cm³
- Refractive Index: 1.537
- Comparison : The -CF₃ group is strongly electron-withdrawing, similar to -CN, but its bulkier size and lipophilicity enhance thermal stability and hydrophobicity. The higher molecular weight and boiling point compared to the target compound suggest greater thermal resilience .
N-[(5Z)-5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide ()
- Molecular Formula : C₁₉H₁₈N₂O₅S₃
- Molecular Weight : 450.542 g/mol
- Substituent: Thiazolidinone ring with ethoxy-hydroxybenzylidene
- Key Properties: Incorporates a heterocyclic thiazolidinone core, which is associated with antimicrobial and antidiabetic activities.
N-(3-aminopropyl)-4-methylbenzenesulfonamide ()
- Molecular Formula : C₁₀H₁₆N₂O₂S
- Molecular Weight : 228.31 g/mol
- Substituent: 3-Aminopropyl (-CH₂CH₂CH₂NH₂)
- Key Properties: The primary amine group introduces basicity, enabling salt formation and enhanced solubility in acidic environments.
N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide ()
Structural and Functional Implications
| Compound | Substituent | Key Functional Impact |
|---|---|---|
| Target Compound | 3-Cyanophenyl | Strong electron-withdrawing effect; enhances electrophilicity and dipole interactions. |
| 4-Trifluoromethyl Derivative | -CF₃ | High lipophilicity and thermal stability; used in agrochemicals and pharmaceuticals. |
| Thiazolidinone Derivative | Heterocyclic ring | Bioactivity via enzyme inhibition (e.g., PPARγ modulation in diabetes). |
| Aminopropyl Derivative | -NH₂ | Enables protonation and ionic interactions; common in drug delivery systems. |
| Boronate Ester Derivative | Boron-containing | Facilitates cross-coupling reactions; applicable in targeted drug design. |
Physical and Chemical Property Comparison
Q & A
Q. What synthetic methodologies are commonly employed for preparing benzenesulfonamide derivatives like N-[(3-cyanophenyl)methylene]-4-methyl-benzenesulfonamide?
Answer: The synthesis typically involves condensation reactions between sulfonamide precursors and aldehydes or ketones. For example, refluxing p-hydrazinobenzenesulfonamide with a carbonyl compound in ethanol, catalyzed by glacial acetic acid, is a standard approach . Reaction progress is monitored via thin-layer chromatography (TLC) using solvent systems like chloroform:methanol (4.8:0.2). Post-synthesis purification involves recrystallization from ethanol or methanol.
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- X-ray crystallography (using SHELX programs for structure refinement) provides unambiguous confirmation of molecular geometry .
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups and substitution patterns.
- Infrared (IR) Spectroscopy : Confirms sulfonamide (-SONH-) and nitrile (-C≡N) stretches.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
Q. How do the functional groups in this compound influence its reactivity?
Answer: The sulfonamide group participates in hydrogen bonding and acts as a leaving group in nucleophilic substitution reactions. The cyanophenyl moiety enables cyano-alkyne click chemistry or reduction to amines. The methyl group on the benzene ring influences steric effects and electronic properties (e.g., directing electrophilic substitution) .
Advanced Research Questions
Q. What challenges arise in crystallographic structure determination, and how are they resolved?
Answer: Challenges include crystal twinning, disorder, and weak diffraction. Strategies:
Q. How can hydrogen-bonding networks be analyzed in crystal structures of this compound?
Answer: Graph set analysis (as per Etter’s formalism) classifies hydrogen bonds into patterns like , , or chains. Tools like Mercury (CCDC) visualize interactions, while CrystalExplorer quantifies interaction energies. Example: The sulfonamide NH often acts as a donor to carbonyl or nitrile acceptors, forming 2D sheets or 3D frameworks .
Q. What are best practices for validating structural models in crystallography?
Answer:
Q. How does this compound interact with transition metals, and what applications exist in coordination chemistry?
Answer: The sulfonamide’s sulfonyl and amine groups can coordinate metals (e.g., Cu, Co), forming complexes with potential catalytic or bioactive properties. Methods:
- Synthesize complexes by refluxing with metal salts (e.g., CuCl) in ethanol.
- Characterize via UV-Vis spectroscopy (d-d transitions) and single-crystal XRD .
Q. How can synthetic derivatives be designed to study structure-activity relationships (SAR)?
Answer:
- Substituent variation : Introduce electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups on the phenyl rings.
- Bioisosteric replacement : Replace the nitrile with an alkyne or amide.
- Evaluate activity via in vitro assays (e.g., enzyme inhibition) and correlate with computational docking (e.g., AutoDock Vina) .
Q. What reaction mechanisms govern the oxidation or reduction of this compound?
Answer:
Q. How is experimental phasing applied in crystallography for novel derivatives?
Answer: For novel analogs with heavy atoms (e.g., Br), use SHELXC/D/E pipelines for experimental phasing. For non-heavy atom structures, employ molecular replacement (using a parent structure as a model) or SAD/MAD with selenomethionine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
